1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid
Overview
Description
1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid (abbreviated as CPCAC) is a compound with potential applications in various fields of research and industry. It is a derivative of azetidines, which are valuable compounds in pharmaceutical and agrochemical research .
Molecular Structure Analysis
The molecular formula of CPCAC is C10H15NO3, and its molecular weight is 197.23 g/mol . The structure of CPCAC includes a cyclopentanecarbonyl group attached to an azetidine ring, which is further attached to a carboxylic acid group.Scientific Research Applications
Pharmaceutical Industry
In the pharmaceutical industry, “1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid” is used as an intermediate in the synthesis of a variety of drugs . For instance, it is a key precursor in the synthesis of the anti-inflammatory drug ibuprofen .
Fragrance Industry
Within the fragrance industry, this compound serves as a building block for creating a variety of unique, complex scents .
Dye Synthesis
It also finds application in the synthesis of dyes .
Organic Chemistry Research
In organic chemistry research, “1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid” is used as a starting material in a range of synthetic transformations .
Agrochemical Research
Azetidine and its derivatives, including “1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid”, are valuable compounds in agrochemical research .
Drug Discovery
Azetidines, including “1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid”, are used as motifs in drug discovery . They appear in bioactive molecules and natural products, the most known examples of which are azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . These are designed to bind to specific target proteins in the body, leading to their degradation or the delivery of a cytotoxic drug.
Mode of Action
Instead, it forms a bridge between the antibody or PROTAC and the drug molecule . This allows the drug to be selectively delivered to cells expressing the target protein, thereby enhancing the specificity and reducing the side effects of the treatment.
Biochemical Pathways
The exact biochemical pathways affected by 1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid depend on the specific ADC or PROTAC in which it is incorporated
Result of Action
The result of the action of 1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid is the selective delivery of a drug to cells expressing a specific target protein . This can lead to the degradation of the target protein or the induction of cytotoxic effects in the target cells, depending on the design of the ADC or PROTAC.
Action Environment
The action of 1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid, as part of an ADC or PROTAC, can be influenced by various environmental factors . These include the expression level of the target protein, the presence of competing molecules, and the stability of the ADC or PROTAC in the physiological environment.
properties
IUPAC Name |
1-(cyclopentanecarbonyl)azetidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(7-3-1-2-4-7)11-5-8(6-11)10(13)14/h7-8H,1-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRZQAJUDORPCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.